Ulipristal Acetate-d3 Ulipristal Acetate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207069
InChI:
SMILES:
Molecular Formula: C₃₀H₃₄D₃NO₄
Molecular Weight: 478.64

Ulipristal Acetate-d3

CAS No.:

Cat. No.: VC0207069

Molecular Formula: C₃₀H₃₄D₃NO₄

Molecular Weight: 478.64

* For research use only. Not for human or veterinary use.

Ulipristal Acetate-d3 -

Specification

Molecular Formula C₃₀H₃₄D₃NO₄
Molecular Weight 478.64

Introduction

Chemical Identity and Structure

Ulipristal Acetate-d3 exists in different deuteration patterns, including the acyl-d3 form where the acetate group contains three deuterium atoms. The compound is characterized by the following properties:

PropertySpecificationSource
AppearancePale yellow solid
CAS Number (unlabeled)126784-99-4
CAS Number (deuterated)1621894-62-9
Molecular FormulaC30H34D3NO4
Molecular Weight478.65 g/mol
IUPAC Name(11R,13S,14S,17R)-17-acetyl-11-(4-(dimethylamino)phenyl)-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate-d3
Alternate Name(11ß)-17-(Acetyloxy-d3)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione

The structural configuration of Ulipristal Acetate-d3 retains the steroidal backbone of the parent compound with specific stereochemistry at positions 11R, 13S, 14S, and 17R. The deuteration occurs specifically at the acetate group (-COCD3), maintaining the pharmacophore integrity while introducing mass differentiation for analytical purposes .

Physicochemical Properties

Understanding the physicochemical properties of Ulipristal Acetate-d3 is crucial for its proper handling and application in research settings:

PropertyValueSource
SolubilityAcetonitrile, Dichloromethane (DCM)
Purity (typical)>95% (HPLC)
Isotopic Enrichment>95%
Mass Spectrometry Transitionm/z 479.3 → 416.2
Standard InChIKeyOOLLAFOLCSJHRE-XCTYXJHZSA-N

The compound demonstrates good solubility in organic solvents such as acetonitrile and dichloromethane, which makes it suitable for preparation of standard solutions for analytical methods . The high isotopic enrichment (>95%) ensures minimal interference from non-deuterated species in mass spectrometric analyses .

Applications in Analytical Chemistry

Ulipristal Acetate-d3 serves critical functions in pharmaceutical analysis and research:

Internal Standard in LC-MS/MS Methods

Ulipristal Acetate-d3 is predominantly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ulipristal acetate in human plasma and serum samples . This application leverages several advantages:

  • Mass differentiation: The deuterated compound elutes at virtually the same retention time as the analyte but can be distinguished by its different mass-to-charge ratio .

  • Compensation for matrix effects: As an isotopically labeled analog, it compensates for matrix effects, extraction efficiency variations, and instrumental fluctuations during analysis .

  • Enhanced precision: Studies have demonstrated that using Ulipristal Acetate-d3 as an internal standard improves the precision and accuracy of ulipristal acetate quantification in human plasma .

A validated LC-MS/MS method using Ulipristal Acetate-d3 demonstrated linearity over a wide concentration range (0.300–300 ng/mL) with acceptable intra- and inter-day precision and accuracy for bioanalytical assays .

Pharmacokinetic Studies

The compound has been instrumental in pharmacokinetic studies investigating the disposition of ulipristal acetate in different populations:

  • A simplified and reliable LC-MS/MS method using Ulipristal Acetate-d3 as the internal standard was applied to investigate pharmacokinetic profiles in healthy Chinese volunteers following a single oral administration of ella (UPA 30-mg tablet) .

  • Another LC-MS/MS method was used to explore the effect of obesity on ulipristal acetate bioavailability .

These studies revealed significant differences in systemic exposure to ulipristal acetate between Chinese and Caucasian volunteers, suggesting that race may impact the pharmacokinetics of this medication .

ConditionRecommendationSource
Storage Temperature2-8°C or -20°C (preferred)
Light SensitivityProtect from light
Use RestrictionsFor research use only, not for human or veterinary use
Shipping RequirementsAmbient temperature acceptable for short periods

To maximize shelf-life and maintain deuterium incorporation, the compound should be stored in tightly sealed containers under refrigerated or freezer conditions . It is typically supplied as a neat solid and should be reconstituted in appropriate solvents immediately before use to minimize degradation .

Comparison with Related Compounds

Comparison with Parent Compound (Ulipristal Acetate)

Ulipristal Acetate (non-deuterated) is a selective progesterone receptor modulator used clinically for emergency contraception and treatment of uterine fibroids . The deuterated analog shares identical chemical properties except for the isotopic substitution, which confers:

  • Slightly increased molecular weight (478.65 g/mol vs. 475.63 g/mol)

  • Different mass spectrometric fragmentation pattern

  • Identical pharmacological activity (theoretical)

Comparison with Other Deuterated Analogs

Several deuterated analogs of ulipristal acetate exist, including:

CompoundMolecular FormulaMolecular WeightDescriptionSource
Ulipristal Acetate-d3 (acyl-d3)C30H34D3NO4478.65Deuteration at the acetate group
N-Desmethyl Ulipristal Acetate-d3C29H32D3NO4464.61Metabolite of ulipristal acetate with deuteration

N-Desmethyl Ulipristal Acetate-d3 represents the deuterated form of a major metabolite of ulipristal acetate, formed through N-demethylation. This compound is also used as an analytical standard for pharmacokinetic and metabolic studies .

Research Applications and Future Directions

Current Research Applications

While Ulipristal Acetate-d3 itself is primarily used as an analytical standard, research with the parent compound has shown significant therapeutic potential:

  • When combined with vitamin D3, ulipristal acetate has demonstrated enhanced antifibroid effects in vitro and in preliminary human studies .

  • Clinical studies have shown that the combination treatment significantly decreases protein expression of proliferation markers and increases apoptosis induction in uterine fibroid cells .

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